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Cat. No.: B1598728
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This guide provides in-depth technical support for researchers, scientists, and professionals
working with the Tris(ethylmethylamino)aluminum (TEMA) precursor in Atomic Layer Deposition
(ALD) processes. Here, we address common challenges and questions related to substrate
temperature optimization to help you achieve high-quality thin film deposition.

Frequently Asked Questions (FAQS)

Q1: What is the ideal ALD "temperature window" for TEMA?

The Atomic Layer Deposition (ALD) window is a critical temperature range where the film
growth rate per cycle (GPC) is constant and self-limiting. For TEMA, the exact window can vary
depending on the co-reactant and substrate, but a general range can be defined.

e For Al20s3 deposition with H20: The ALD window is typically in the range of 150°C to 250°C.
Below this range, the reaction kinetics can be slow, leading to lower GPC. Above this range,
precursor decomposition may occur.

o For AIN deposition with NHs: The ALD window is generally observed between 200°C and
350°C. The use of ammonia often requires higher temperatures for efficient surface reactions
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compared to water.[1][2][3]

Q2: How does operating outside the ALD temperature window affect my film?

Operating outside the optimal ALD window can significantly impact your film's properties:

e Too Low Temperature:

[e]

Incomplete Reactions: The precursor and co-reactant may not have enough thermal
energy to react completely on the surface. This results in a lower GPC and the
incorporation of unreacted precursor fragments or co-reactant molecules (like -OH groups)
into the film.[4][5]

Increased Impurities: Lower temperatures can lead to higher levels of hydrogen and
carbon impurities, as the ligands from the TEMA molecule are not efficiently removed.[5]

Lower Film Density: The resulting film may be less dense and have poorer dielectric
properties.[5]

e Too High Temperature:

Q3:

Precursor Decomposition: TEMA may start to thermally decompose, leading to a Chemical
Vapor Deposition (CVD)-like growth component. This breaks the self-limiting nature of

ALD, causing non-uniform film thickness and higher impurity levels. Evidence from related
precursors like TEMAH suggests decomposition can begin at temperatures around 370°C.

[6]

Increased GPC (uncontrolled): You might observe a sharp and undesirable increase in
GPC due to the CVD-like growth.

Surface Roughening: Uncontrolled deposition can lead to a rougher film surface.

How does substrate temperature influence impurity levels in my film?

Substrate temperature is a key factor in determining the purity of your film.

o Carbon Impurities: For amide-based precursors like TEMA, higher temperatures within the

ALD window can help in the cleaner removal of the ethylmethylamino ligands, thus reducing
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carbon incorporation. However, if the temperature is too high and causes precursor
decomposition, carbon impurities can increase. For related aluminum amide precursors, it
has been shown that the choice of precursor and temperature plays a crucial role in
minimizing carbon content.[2]

» Oxygen/Hydrogen Impurities: When depositing Al203 with water, lower temperatures can
lead to a higher concentration of hydroxyl (-OH) groups in the film, which can affect its
electrical properties. Increasing the temperature promotes the conversion of these groups to
form a denser oxide.

Troubleshooting Guide
Problem 1: Low Growth Rate (GPC)

A GPC that is significantly lower than expected is a common issue.
Potential Causes Related to Temperature:

e Substrate temperature is too low: The thermal energy is insufficient for the surface reactions
to go to completion within the given cycle time.

o Substrate temperature is too high (above the ALD window): While counterintuitive, in some
cases, very high temperatures can lead to increased desorption of the precursor before it
has a chance to react, which can decrease the GPC. This has been observed in TMA-based
processes.[1]

Troubleshooting Workflow:
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If GPC is still low,
consider other factors:
- Precursor/co-reactant pulse times
- Purge times
- Precursor delivery
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Low GPC Troubleshooting Workflow
Experimental Protocol to Determine Optimal Temperature:

o Establish a Baseline: Start with a substrate temperature in the middle of the expected ALD
window (e.g., 200°C for TEMA + Hz20).

o Temperature Variation: Run a series of depositions, varying the substrate temperature in
20°C increments (e.g., 140°C, 160°C, 180°C, 200°C, 220°C, 240°C, 260°C). Keep all other
process parameters (pulse times, purge times, pressure) constant.

o Characterize Film Thickness: After each deposition, measure the film thickness using an

ellipsometer or other suitable technique.
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e Calculate GPC: Divide the film thickness by the number of ALD cycles to obtain the GPC for
each temperature.

e Plot GPC vs. Temperature: The flat region of this plot will indicate your optimal ALD
temperature window.

Problem 2: High Carbon or Oxygen Impurity

High levels of impurities can be detrimental to the desired film properties.
Potential Causes Related to Temperature:
e High Carbon:

o Temperature too low: Incomplete ligand removal.

o Temperature too high: Precursor decomposition leading to carbon-containing fragments
being incorporated into the film.

e High Oxygen (in AIN films):

o Temperature too low: Incomplete reaction with ammonia, leaving the surface susceptible
to oxidation from trace water or oxygen in the chamber.

Troubleshooting Workflow:
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If impurities persist, check:
- Co-reactant purity
- Chamber leak rate
- Purge efficiency
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Impurity Troubleshooting Workflow

Problem 3: Poor Film Uniformity

Non-uniform film thickness across the substrate is a sign of a non-ideal ALD process.
Potential Causes Related to Temperature:

o Temperature too high: Precursor decomposition can cause a higher growth rate at the
leading edge of the substrate where the precursor is introduced.

o Temperature non-uniformity across the substrate: If there is a significant temperature
gradient across your substrate holder, different parts of the substrate will be at different
points relative to the ALD window, leading to variations in GPC.
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Experimental Protocol for Uniformity Check:
o Deposit a film at your current process temperature.

o Multi-point thickness measurement: Measure the film thickness at multiple points across the
substrate (e.g., center, top, bottom, left, right).

e Analyze the trend:

o If the film is thicker at the gas inlet, it may indicate precursor decomposition due to high
temperature. Consider reducing the temperature.

o If there is a consistent thickness gradient in one direction, check the temperature
uniformity of your substrate heater.

Data Summary

Temperature Below Temperature Within Temperature Above

Parameter . . .
ALD Window ALD Window ALD Window
) Constant and self- High and uncontrolled
Growth Rate (GPC) Low and variable o )
limiting (CVD-like)
Film Density Lower Higher Variable, often lower
) High (incomplete High (precursor
Carbon Impurity ] Low N
ligand removal) decomposition)
-OH Impurity (for
purity ( High Low Low
Al203)
Film Uniformity Generally good Excellent Poor

The ALD Temperature Window: A Visual Guide
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Effect of Substrate Temperature on ALD Growth
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The ALD Temperature Window
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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